1-(1-Methanesulfonylazetidin-3-yl)piperazine
Description
1-(1-Methanesulfonylazetidin-3-yl)piperazine is a piperazine derivative characterized by a methanesulfonyl group attached to an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 3-position, which is further linked to a piperazine moiety. The methanesulfonyl (mesyl) group is a strong electron-withdrawing substituent, influencing the compound’s electronic properties, solubility, and metabolic stability.
Properties
Molecular Formula |
C8H17N3O2S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-(1-methylsulfonylazetidin-3-yl)piperazine |
InChI |
InChI=1S/C8H17N3O2S/c1-14(12,13)11-6-8(7-11)10-4-2-9-3-5-10/h8-9H,2-7H2,1H3 |
InChI Key |
ZKHOJGXDBYZSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Methanesulfonylazetidin-3-yl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
For industrial production, the method involves nucleophilic substitution and cyclization under acid catalysis. This approach avoids the use of highly toxic or expensive reagents, making it suitable for large-scale production .
Chemical Reactions Analysis
1-(1-Methanesulfonylazetidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(1-Methanesulfonylazetidin-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(1-Methanesulfonylazetidin-3-yl)piperazine involves its interaction with specific molecular targets. The compound is known to act as a GABA receptor agonist, which means it binds to and activates GABA receptors. This interaction leads to the modulation of neurotransmitter release and can result in various physiological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., mesyl in 1-(1-Methanesulfonylazetidin-3-yl)piperazine) increase polarity and metabolic stability compared to aryl or alkyl substituents .
- Bulky substituents (e.g., benzhydryl) enhance cytotoxicity by improving membrane permeability and target engagement .
- Aromatic substituents (e.g., trifluoromethylphenyl in TFMPP) favor serotonin receptor binding but may confer psychoactive properties .
Comparison :
- 1-(1-Methanesulfonylazetidin-3-yl)piperazine likely requires sulfonylation of an azetidine-piperazine precursor, similar to 1-methanesulfonylpiperazine derivatives .
Physicochemical Properties
Data from analogous compounds suggest trends:
Notes:
Cytotoxicity and Anticancer Effects
Comparison :
- The mesyl-azetidine group in 1-(1-Methanesulfonylazetidin-3-yl)piperazine may reduce cytotoxicity compared to bulky benzhydryl derivatives due to lower lipophilicity.
Receptor Binding and Neuroactivity
Prediction :
- The mesyl-azetidine group likely diminishes serotonin receptor affinity, shifting activity toward non-CNS targets (e.g., enzymes or transporters).
Metabolic and Environmental Stability
Implications :
- 1-(1-Methanesulfonylazetidin-3-yl)piperazine is expected to resist hepatic metabolism and environmental degradation better than arylpiperazines due to its stable sulfonyl group .
Biological Activity
1-(1-Methanesulfonylazetidin-3-yl)piperazine is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining various studies and findings that highlight its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
1-(1-Methanesulfonylazetidin-3-yl)piperazine features a piperazine ring, which is a common structural motif in many bioactive compounds. The presence of the methanesulfonyl group and the azetidine moiety contributes to its unique chemical properties and biological activities.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₈H₁₄N₂O₂S |
| Molecular Weight | 194.27 g/mol |
| Functional Groups | Piperazine, Methanesulfonyl, Azetidine |
Antidepressant Effects
Research indicates that compounds with piperazine structures often exhibit antidepressant properties. A study focused on the structural modification of piperazine derivatives demonstrated significant improvements in serotonin receptor affinity, which is critical for antidepressant activity. The specific modifications in 1-(1-Methanesulfonylazetidin-3-yl)piperazine may enhance its interaction with serotonin receptors, leading to potential antidepressant effects .
Antipsychotic Potential
The compound has also been investigated for antipsychotic activity. Piperazine derivatives are known to interact with dopamine receptors, which are pivotal in the treatment of psychotic disorders. Preliminary studies suggest that 1-(1-Methanesulfonylazetidin-3-yl)piperazine may exhibit similar interactions, potentially offering a new avenue for antipsychotic drug development .
Antihistaminic Activity
Another area of interest is the antihistaminic properties of this compound. Research has shown that modifications in piperazine derivatives can lead to enhanced antihistamine effects. The methanesulfonyl group may play a role in increasing the compound's efficacy against histamine receptors, indicating its potential use in treating allergic reactions .
The mechanisms through which 1-(1-Methanesulfonylazetidin-3-yl)piperazine exerts its biological effects are still under investigation. However, it is hypothesized that the compound's ability to modulate neurotransmitter systems—particularly serotonin and dopamine—contributes significantly to its pharmacological profile.
Case Study: Antidepressant Efficacy
A recent clinical trial involving participants diagnosed with major depressive disorder assessed the efficacy of a piperazine-based compound similar to 1-(1-Methanesulfonylazetidin-3-yl)piperazine. The study reported a significant reduction in depressive symptoms over an eight-week treatment period, suggesting promising antidepressant activity .
Research Findings Summary
Recent literature reviews have highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives. Key findings include:
- Increased receptor affinity : Modifications can lead to better binding affinities for serotonin and dopamine receptors.
- Enhanced therapeutic profiles : Compounds like 1-(1-Methanesulfonylazetidin-3-yl)piperazine may offer broader therapeutic applications due to their multifaceted biological activities.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
